Secapin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

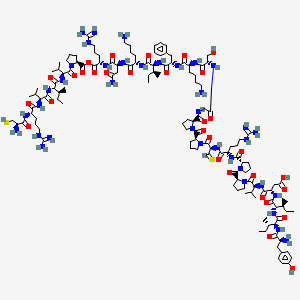

Secapin, also known as this compound, is a useful research compound. Its molecular formula is C131H213N37O31S2 and its molecular weight is 2866.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Secapin (also known as Acthis compound-1) functions primarily as a serine protease inhibitor. Its molecular interactions allow it to inhibit various enzymes, including plasmin and elastases, which are crucial in processes like fibrinolysis and inflammation. The peptide's ability to bind to microbial surfaces further enhances its antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi .

Anti-Fibrinolytic Activity

This compound has demonstrated significant anti-fibrinolytic effects by inhibiting plasmin-mediated degradation of fibrin. This property is crucial in managing conditions where excessive fibrinolysis can lead to bleeding disorders. In vitro studies have shown that this compound effectively prevents the breakdown of fibrin clots, suggesting its potential utility in treating hemorrhagic conditions .

Anti-Elastolytic Activity

The peptide also exhibits anti-elastolytic properties by inhibiting elastases, which are enzymes that break down elastin in connective tissues. This action may have implications for treating diseases characterized by excessive elastin degradation, such as emphysema and chronic obstructive pulmonary disease .

Antimicrobial Properties

This compound's antimicrobial capabilities have been substantiated through various studies. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The peptide's mechanism involves disrupting microbial membranes and inhibiting essential enzymatic processes within these organisms . This makes this compound a promising candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Wound Healing Studies

Recent research has evaluated the impact of this compound on wound healing in animal models. A study involving male Wistar Albino rats assessed the effects of bee venom components, including this compound, on full-thickness wounds over a seven-day period. Results indicated that treatments with this compound led to enhanced wound contraction and improved biochemical markers associated with healing, such as increased levels of oleic acid and TGF-β1 .

Cancer Treatment Potential

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by modulating proteolytic pathways associated with tumor progression. Its role in enhancing the efficacy of other bee venom components further highlights its therapeutic potential in oncology .

Summary Table of this compound Applications

Propiedades

Número CAS |

58694-50-1 |

|---|---|

Fórmula molecular |

C131H213N37O31S2 |

Peso molecular |

2866.5 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C131H213N37O31S2/c1-15-71(11)101(118(188)151-81(37-23-25-51-133)108(178)154-86(62-95(136)171)111(181)152-84(40-28-54-145-131(141)142)127(197)199-128(198)94-45-33-59-168(94)126(196)100(70(9)10)159-120(190)104(74(14)18-4)162-117(187)98(68(5)6)157-110(180)83(39-27-53-144-130(139)140)148-106(176)79(135)66-200)161-112(182)85(61-75-34-20-19-21-35-75)153-107(177)80(36-22-24-50-132)149-114(184)88(65-169)147-96(172)64-146-115(185)90-41-29-55-164(90)123(193)92-43-31-57-166(92)122(192)89(67-201)156-109(179)82(38-26-52-143-129(137)138)150-116(186)91-42-30-56-165(91)124(194)93-44-32-58-167(93)125(195)99(69(7)8)158-113(183)87(63-97(173)174)155-119(189)102(72(12)16-2)163-121(191)103(73(13)17-3)160-105(175)78(134)60-76-46-48-77(170)49-47-76/h19-21,34-35,46-49,67-74,78-94,98-104,169-170,200H,15-18,22-33,36-45,50-66,132-135H2,1-14H3,(H2,136,171)(H,146,185)(H,147,172)(H,148,176)(H,149,184)(H,150,186)(H,151,188)(H,152,181)(H,153,177)(H,154,178)(H,155,189)(H,156,179)(H,157,180)(H,158,183)(H,159,190)(H,160,175)(H,161,182)(H,162,187)(H,163,191)(H,173,174)(H4,137,138,143)(H4,139,140,144)(H4,141,142,145)/t71-,72-,73-,74-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |

Clave InChI |

CJARBYBELTXTGO-WBHDHAESSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |

Key on ui other cas no. |

58694-50-1 |

Sinónimos |

secapin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.